Potency and Selectivity Profile of GSK223 versus Alternative Chemical Series NOD1 Inhibitors (SB711 and GSK966)
GSK223 exhibits a distinct potency profile compared to NOD1 inhibitors from other chemical series identified in the same high-throughput screen. In a 293/hNOD1 cell assay measuring inhibition of iE-DAP-stimulated IL-8 release, GSK223 (IC50 = 1.0 µM) is less potent than the xanthine SB711 (IC50 = 0.6 µM) but more potent than the aminobenzothiazole GSK966 (IC50 = 3.5 µM) [1]. This quantitative differentiation is critical for selecting a compound with an intermediate level of pathway inhibition that may be preferable for specific experimental contexts where potent but incomplete inhibition is desired, or where the off-target kinase profiles differ. All three compounds, however, maintained high selectivity for NOD1 over NOD2 (IC50 >50 µM) and other pathways (TNFα, TLR2) [1].
| Evidence Dimension | Inhibition of iE-DAP-stimulated IL-8 secretion (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | SB711: IC50 = 0.6 µM; GSK966: IC50 = 3.5 µM |
| Quantified Difference | GSK223 is 1.7-fold less potent than SB711 and 3.5-fold more potent than GSK966. |
| Conditions | 293/hNOD1 cells (HEK293 cells stably expressing human NOD1) stimulated with iE-DAP. |
Why This Matters
This head-to-head data allows researchers to choose a NOD1 inhibitor with a specific potency level from different chemotypes, avoiding the confounding variable of using compounds with disparate chemical backbones and associated off-target liabilities.
- [1] Rickard DJ, Sehon CA, Kasparcova V, Kallal LA, Haile PA, Zeng X, et al. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway. PLoS ONE. 2014;9(5):e96737. Table 1. View Source
